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Imidazo[1,5-a][1,3,5]triazin-4-amine

Cat. No.: B129074
CAS No.: 145837-65-6
M. Wt: 135.13 g/mol
InChI Key: WCFSULCGTIFUHL-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Medicinal Chemistry Research

Fused heterocyclic compounds, which consist of two or more rings sharing at least one common atom, are cornerstones of medicinal chemistry and drug discovery. airo.co.in A majority of pharmaceutical agents incorporate a heterocyclic ring system, which is often crucial to the drug's biological profile. ijpsr.com These structures provide a rigid, three-dimensional framework that can be precisely tailored to interact with biological targets such as enzymes and receptors.

The fusion of multiple rings often leads to enhanced chemical stability, distinct electronic properties, and more potent biological activity compared to their non-fused counterparts. airo.co.in The presence of multiple heteroatoms, such as nitrogen, oxygen, or sulfur, introduces unique chemical properties, including altered polarity and the ability to form specific hydrogen bonds, which can improve a compound's solubility, bioavailability, and binding affinity. nih.gov This versatility allows medicinal chemists to design a wide array of derivatives, making fused heterocycles privileged scaffolds in the development of new therapeutics for a broad spectrum of diseases, including cancer and infectious diseases. airo.co.innih.govnih.gov

Overview of Imidazo[1,5-a]airo.co.innih.govijpsr.comtriazine Derivatives as Purine (B94841) Bioisosteres

A key strategy in drug design is the concept of bioisosterism, where a part of a molecule is replaced by another with similar physical or chemical properties to enhance or modify its biological activity. Purines are a vital class of N-heterocyclic compounds in nature, forming the backbone of nucleic acids and playing central roles in cellular signaling and energy metabolism. nih.gov Consequently, molecules that can mimic the structure and function of natural purines are of significant interest in pharmaceutical research.

The fusion of a 1,3,5-triazine (B166579) ring with an imidazole (B134444) ring creates a bicyclic system that is isosteric to purine. monash.educapes.gov.br Derivatives of the imidazo (B10784944) airo.co.innih.govijpsr.comtriazine scaffold, such as Imidazo[1,5-a] airo.co.innih.govijpsr.comtriazin-4-amine, are recognized as purine bioisosteres. monash.edusmolecule.com This structural mimicry allows them to interact with biological targets that normally bind purines, such as kinases. nih.gov For example, the related pyrazolo[1,5-a]-1,3,5-triazine scaffold has been shown to perfectly mimic the biophysicochemical properties of the purine ring while offering greater in vivo stability. nih.gov This application of isosterism has led to significant advances in the medicinal chemistry of azolo airo.co.innih.govijpsr.comtriazines, establishing them as privileged scaffolds for developing inhibitors of various enzymes and receptor antagonists. nih.govmonash.edu

Academic Research Context and Scope of the Imidazo[1,5-a]airo.co.innih.govijpsr.comtriazin-4-amine Scaffold

The Imidazo[1,5-a] airo.co.innih.govijpsr.comtriazine scaffold and its isomers are subjects of intensive academic and industrial research due to their potential pharmacological applications. smolecule.com Research has primarily focused on their development as anticancer and antiviral agents, as well as selective inhibitors of specific kinases. nih.govsmolecule.com

Derivatives of the isomeric Imidazo[1,2-a] airo.co.innih.govijpsr.comtriazine scaffold have been extensively investigated as potent inhibitors of Focal Adhesion Kinase (FAK), a protein overexpressed in many cancers that regulates cell adhesion, migration, and proliferation. acs.orgnih.govresearchgate.net Studies have reported compounds with IC50 values in the nanomolar range against FAK, leading to cell cycle arrest and inhibition of tumor cell proliferation in various cancer cell lines. acs.orgnih.gov

For the specific Imidazo[1,5-a] airo.co.innih.govijpsr.comtriazine scaffold, research has demonstrated its potential in developing antiviral agents. A study on benzyl-substituted derivatives revealed that certain compounds exhibited selective inhibitory effects against influenza A virus and respiratory syncytial virus at micromolar concentrations, significantly lower than their cytotoxic concentrations. nih.gov This highlights the scaffold's versatility and its potential as a foundational structure for designing targeted therapies. The synthesis of these complex molecules is also a key area of research, with methods being developed for the efficient and selective construction of the fused ring system. rsc.orgrsc.orgbeilstein-journals.org

Research Findings on Imidazotriazine Derivatives

The following table summarizes key research findings on the biological activities of various imidazotriazine scaffolds discussed in the text.

ScaffoldTarget/ActivityKey FindingsReference
Imidazo[1,2-a] airo.co.innih.govijpsr.comtriazinesFocal Adhesion Kinase (FAK) InhibitorsDisplayed IC50 values of 10⁻⁷–10⁻⁸ M against FAK enzymatic activity; inhibited proliferation of cancer cell lines expressing high levels of FAK. acs.orgnih.gov
Imidazo[1,2-a] airo.co.innih.govijpsr.comtriazinesAntitumor ActivityDelayed cell cycle progression by arresting cells in the G2/M phase; strongly inhibited cell-matrix adhesion, migration, and invasion of U87-MG cells. acs.orgnih.gov
Imidazo[1,5-a] airo.co.innih.govijpsr.comtriazinesAntiviral (Influenza A)8-(4-methylbenzyl)-2-[(4-methylbenzyl) thio]imidazo[1,5-a]-1,3,5-triazin-4-one inhibited influenza A virus at a concentration of 4.1 µM. nih.gov
Imidazo[1,5-a] airo.co.innih.govijpsr.comtriazinesAntiviral (RSV)2-(benzylthio)-6, 8-dimethylimidazo[1,5-a]-1,3,5-triazin-4-one inhibited respiratory syncytial virus at a concentration of 21.9 µM. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5 B129074 Imidazo[1,5-a][1,3,5]triazin-4-amine CAS No. 145837-65-6

Properties

CAS No.

145837-65-6

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

imidazo[1,5-a][1,3,5]triazin-4-amine

InChI

InChI=1S/C5H5N5/c6-5-9-2-8-4-1-7-3-10(4)5/h1-3H,(H2,6,8,9)

InChI Key

WCFSULCGTIFUHL-UHFFFAOYSA-N

SMILES

C1=C2N=CN=C(N2C=N1)N

Canonical SMILES

C1=C2N=CN=C(N2C=N1)N

Synonyms

Imidazo[1,5-a]-1,3,5-triazin-4-amine (9CI)

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Imidazo 1,5 a 1 2 3 Triazin 4 Amine and Analogues

Strategic Approaches to the Imidazo[1,5-a]rsc.orgorganic-chemistry.orgacs.orgtriazine Nucleus

The construction of the imidazo[1,5-a] rsc.orgorganic-chemistry.orgacs.orgtriazine ring system can be achieved through several distinct synthetic philosophies. These strategies range from the convergent assembly of multiple starting materials in one pot to the stepwise functionalization and cyclization of pre-formed heterocyclic precursors.

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical pathway to complex molecular architectures from simple starting materials in a single synthetic operation. For the synthesis of imidazotriazine analogues, MCRs have proven to be particularly effective. A notable example is the highly selective, one-pot, three-component synthesis of 2-alkyl-substituted 4-aminoimidazo[1,2-a] rsc.orgorganic-chemistry.orgacs.orgtriazines. researchgate.netresearchgate.net This reaction proceeds by combining 2-aminoimidazoles, trialkyl orthoesters, and cyanamide. researchgate.netresearchgate.net The methodology is robust, tolerating structural variations in both the orthoester and the 2-aminoimidazole starting materials, and can be conveniently performed under either microwave irradiation or conventional heating to produce libraries of novel compounds in high purity. researchgate.net

Another versatile MCR is the Groebke–Blackburn–Bienaymé reaction (GBB-3CR), which is a powerful tool for accessing imidazo[1,2-a]pyridines and related fused heterocycles. mdpi.com This reaction involves the combination of an aldehyde, an amidine, and an isocyanide, typically under acid catalysis, to form the fused imidazole (B134444) ring system. mdpi.com While not directly yielding the imidazo[1,5-a] rsc.orgorganic-chemistry.orgacs.orgtriazine core, the principles of the GBB-3CR highlight the potential of isocyanide-based MCRs for constructing such fused nitrogen-containing heterocycles. mdpi.com Furthermore, catalyst-free, one-pot, three-component methodologies have been developed for synthesizing 1,3,5-triazine-2,4-dithione derivatives from arylaldehydes, thiourea, and orthoformates, demonstrating the broad applicability of MCRs in triazine chemistry. nih.gov

Table 1: Examples of Multicomponent Reaction Strategies for Imidazotriazine Analogues
Reaction Name/TypeComponentsProduct CoreKey FeaturesReference
Three-Component Synthesis2-Aminoimidazole, Trialkyl Orthoester, CyanamideImidazo[1,2-a] rsc.orgorganic-chemistry.orgacs.orgtriazineHighly selective; Microwave or conventional heating; High purity products. researchgate.netresearchgate.net
Groebke–Blackburn–Bienaymé (GBB-3CR)Aldehyde, Amidine, IsocyanideImidazo[1,2-a]pyridineVersatile isocyanide-based MCR; Access to diverse fused heterocycles. mdpi.com
Three-Component SynthesisArylaldehyde, Thiourea, Orthoformate1,3,5-Triazine-2,4-dithioneCatalyst-free; One-pot; Tolerates diverse aldehydes. nih.gov

Annulation, the formation of a new ring onto a pre-existing one, is a cornerstone of heterocyclic synthesis. In the context of imidazotriazines, this often involves reacting a substituted triazine or imidazole with reagents that provide the necessary atoms to complete the second ring. An iodine-mediated annulation of 2-amino rsc.orgorganic-chemistry.orgacs.orgtriazines with various ketones, such as acetophenones and propiophenone, has been developed for the synthesis of imidazo[1,2-a] rsc.orgorganic-chemistry.orgacs.orgtriazine derivatives. rsc.orgresearchgate.net This method is practical, straightforward, and has been successfully applied on a gram scale. rsc.orgresearchgate.net

Transannulation reactions represent another strategic approach where one heterocyclic ring is transformed into another. For instance, the synthesis of imidazo[1,5-a]pyridines has been achieved through a denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by BF₃·Et₂O. organic-chemistry.org This strategy, which involves the extrusion of N₂ to facilitate ring formation, could be conceptually applied to the synthesis of the imidazo[1,5-a] rsc.orgorganic-chemistry.orgacs.orgtriazine system from appropriate triazine-fused precursors.

Electrophilic amination involves the formation of a carbon-nitrogen bond by reacting a carbon nucleophile (e.g., a carbanion) with an electrophilic nitrogen source. wikipedia.orgnih.gov This umpolung, or reversal of polarity, strategy is a powerful method for introducing nitrogen into a molecule. nih.govnih.gov Reagents for electrophilic amination are typically hydroxylamine (B1172632) derivatives bearing an electron-withdrawing group, such as O-sulfonylhydroxylamines, or oxaziridines. wikipedia.orgnih.gov

These reactions can proceed through the direct attack of the nucleophile on the electrophilic nitrogen atom. wiley-vch.de In the synthesis of complex heterocycles, electrophilic amination can be used to form a key C-N bond prior to a final cyclization step. For example, an enamine intermediate can undergo ring closure onto an electrophilic nitrogen center to construct a heterocyclic ring. nih.gov While specific applications of this technique for the direct synthesis of the imidazo[1,5-a] rsc.orgorganic-chemistry.orgacs.orgtriazine core are not widely documented, it represents a viable synthetic disconnection. The strategy is particularly relevant in transition-metal-catalyzed processes, where an organometallic species undergoes amination with an electrophilic agent. wiley-vch.de

The most direct route to the imidazo[1,5-a] rsc.orgorganic-chemistry.orgacs.orgtriazine nucleus involves the cyclization of a suitably functionalized imidazole or triazine precursor. A key example is the synthesis of imidazo[1,5-a]-1,3,5-triazinones, which possess the same core ring system as the target amine, through a cyclization-rearrangement pathway. acs.org This transformation underscores the utility of intramolecular reactions in building the fused bicyclic structure.

Similarly, the construction of the imidazole ring onto a pre-existing triazine is a common strategy. An efficient synthesis of substituted imidazo[1,2-a] rsc.orgorganic-chemistry.orgacs.orgtriazines has been developed via the N-bromosuccinimide (NBS)-promoted coupling of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds. dntb.gov.ua The development of novel protocols for the cyclization of amido-nitriles to form disubstituted imidazoles also provides insight into methods for forming the imidazole portion of the target scaffold under mild conditions that tolerate a variety of functional groups. rsc.org

Regioselectivity and Stereoselectivity in Imidazotriazine Synthesis

When synthesizing fused heterocyclic systems like imidazotriazines from asymmetric precursors, controlling the regioselectivity of the cyclization is a critical challenge. The reaction can often lead to multiple structural isomers, and directing the reaction to the desired outcome is paramount. For example, in the synthesis of functionalized imidazothiazolotriazines, the condensation of imidazo[4,5-e]-1,2,4-triazine-3-thiones with asymmetric reagents like diethyl acetylenedicarboxylate (B1228247) (DEAD) can yield different regioisomers. nih.gov The reaction conditions, including temperature and the nature of the solvent, can be tuned to selectively prepare either the linear imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines or the angular imidazo[4,5-e]thiazolo[2,3-с]-1,2,4-triazines. nih.gov

Base-induced skeletal rearrangements can also be exploited to convert one regioisomer into another, providing a pathway to otherwise inaccessible structures. beilstein-journals.org In contrast, some methods offer inherent regioselectivity. The multicomponent synthesis of 4-aminoimidazo[1,2-a] rsc.orgorganic-chemistry.orgacs.orgtriazines from 2-aminoimidazoles proceeds regioselectively, affording a single major product. researchgate.net Similarly, an effective method for the regioselective synthesis of imidazo[4,5‐e] rsc.orgorganic-chemistry.orgthiazino[3,2‐b] rsc.orgresearchgate.netbeilstein-journals.orgtriazines involves a Michael addition followed by an intramolecular cyclization, where the reaction pathway is controlled to yield a specific isomer. researchgate.netcitedrive.com Stereoselectivity becomes a factor when chiral centers are present in the starting materials or are formed during the reaction, although this is less commonly a focus for this specific aromatic heterocyclic system unless chiral substituents are present.

Green Chemistry Approaches and Catalytic Methods in Imidazotriazine Synthesis

In line with the principles of green chemistry, significant efforts have been directed toward developing more sustainable and efficient methods for the synthesis of triazine derivatives. These approaches aim to reduce energy consumption, minimize waste, and avoid the use of hazardous solvents. mdpi.com

Microwave irradiation has emerged as a powerful tool, providing an efficient and green procedure for the selective preparation of 1,3,5-triazines. chim.itresearchgate.net This technique often leads to dramatically reduced reaction times and improved yields, frequently under solvent-free conditions. chim.itresearchgate.net Ultrasound-assisted synthesis (sonochemistry) is another green method that has been successfully applied, enabling efficient synthesis in aqueous media and minimizing the reliance on organic solvents. mdpi.comnih.gov

The use of phase-transfer catalysts (PTCs), such as tetrabutylammonium (B224687) bromide (TBAB), can accelerate reactions and improve efficiency by facilitating the transfer of reagents between immiscible phases (e.g., aqueous and organic). mdpi.com Catalytic methods are also at the forefront of green synthesis. For instance, an atom-efficient, iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide as the nitrogen source provides a cost-effective route to 2,4,6-triaryl-1,3,5-triazines under an air atmosphere. researchgate.net These modern synthetic protocols offer efficient, scalable, and environmentally friendly processes for producing triazine derivatives. nih.gov

Table 2: Green Chemistry and Catalytic Methods in Triazine Synthesis
MethodKey FeaturesAdvantagesReference
Microwave-Assisted SynthesisRapid heating, often solvent-free.Shorter reaction times, higher yields, reduced solvent use. chim.itresearchgate.net
Ultrasound-Assisted Synthesis (Sonochemistry)Use of ultrasonic irradiation, often in aqueous media.Shortened reaction times, high purity, reduced organic solvent use. mdpi.comnih.gov
Phase-Transfer Catalysis (PTC)Use of catalysts (e.g., TBAB) to facilitate inter-phase reactions.Accelerated reactions, enhanced selectivity. mdpi.com
Iron-Catalyzed Dehydrogenative CyclizationInexpensive and abundant catalyst (Fe), uses NH₄I as N-source.High atom economy, cost-effective, operates under air. researchgate.net

Solid-Phase Synthesis and Combinatorial Library Generation

The generation of diverse chemical libraries is a cornerstone of modern drug discovery. While solution-phase synthesis provides a robust method for creating individual compounds, solid-phase synthesis (SPS) offers significant advantages for the high-throughput production of large numbers of analogues, a process known as combinatorial chemistry. Although a direct, published solid-phase synthesis for Imidazo[1,5-a] nih.gove-bookshelf.deelectronicsandbooks.comtriazin-4-amine has not been extensively documented, the principles of solid-phase organic synthesis can be applied to known solution-phase routes to develop a viable strategy for generating a combinatorial library of this scaffold.

The solution-phase synthesis of substituted imidazo[1,5-a]-1,3,5-triazines provides a foundational reaction pathway that can be adapted for solid-phase applications. A key solution-phase approach involves the cyclization and rearrangement of 6-amino-5-(formylamino)-5-R-2-mercaptopyrimidin-4(5H)-ones to yield 8-substituted-2-thioxo-2,3-dihydroimidazo[1,5-a]-1,3,5-triazin-4(1H)-ones. nih.gov This core structure can then be further modified to introduce diversity at various positions.

A proposed solid-phase adaptation of this methodology would involve immobilizing a suitable building block onto a polymer support (resin) and then carrying out the subsequent chemical transformations. A plausible retrosynthetic analysis suggests that a resin-bound aminopyrimidine derivative could serve as the starting point for the solid-phase construction of the imidazo[1,5-a] nih.gove-bookshelf.deelectronicsandbooks.comtriazine core.

Proposed Solid-Phase Synthetic Route:

A hypothetical solid-phase synthetic scheme is outlined below. This approach is designed to introduce three points of diversity (R¹, R², and R³) into the final Imidazo[1,5-a] nih.gove-bookshelf.deelectronicsandbooks.comtriazine library.

Immobilization: The synthesis would commence with the attachment of a suitable starting material to a solid support, such as a Rink Amide resin. For instance, an amino acid derivative can be coupled to the resin, where the side chain (R¹) will become a point of diversity in the final molecule.

Pyrimidine (B1678525) Ring Formation: The resin-bound amino acid would then be elaborated to form a pyrimidine ring. This can be achieved through a series of reactions, including reaction with a β-ketoester followed by cyclization with thiourea.

Imidazole Ring Annulation: Following the formation of the resin-bound aminopyrimidine, the next key step is the construction of the fused imidazole ring. This would involve N-formylation of the exocyclic amino group, followed by an intramolecular cyclization-rearrangement reaction, similar to the one described in solution-phase synthesis, to form the core imidazo[1,5-a] nih.gove-bookshelf.deelectronicsandbooks.comtriazine scaffold. nih.gov

Diversification of the Scaffold: With the core bicyclic system assembled on the solid support, further diversification can be achieved.

The 2-thioxo group can be alkylated with a variety of alkyl halides to introduce the R² group.

The 4-oxo group can be converted to a 4-thioxo group and subsequently to a 4-amino group by treatment with an amine (R³NH₂), yielding the target Imidazo[1,5-a] nih.gove-bookshelf.deelectronicsandbooks.comtriazin-4-amine analogues.

Cleavage: The final step involves the cleavage of the synthesized compounds from the solid support, typically using a strong acid such as trifluoroacetic acid (TFA), to yield the desired library of trisubstituted Imidazo[1,5-a] nih.gove-bookshelf.deelectronicsandbooks.comtriazin-4-amine analogues in solution for subsequent purification and screening.

Combinatorial Library Generation:

The power of this solid-phase approach lies in its application to combinatorial library synthesis. By using a "split-and-pool" or parallel synthesis strategy, a large number of distinct compounds can be generated. The diversity of the library is determined by the variety of building blocks used at each diversification step.

The table below illustrates a hypothetical combinatorial library that could be generated using this solid-phase approach with a selection of representative building blocks.

Scaffold Position Building Block Type Examples of Reagents (R groups)
R¹ (Position 8) Amino Acid Side ChainsGlycine (H), Alanine (CH₃), Phenylalanine (CH₂Ph), Valine (CH(CH₃)₂)
R² (Position 2) Alkyl HalidesMethyl iodide (CH₃), Ethyl bromide (C₂H₅), Benzyl (B1604629) bromide (CH₂Ph)
R³ (Position 4) Primary AminesAmmonia (H), Methylamine (CH₃), Aniline (Ph), Cyclopropylamine (c-C₃H₅)

By combining, for example, 4 different amino acids (for R¹), 3 different alkyl halides (for R²), and 4 different primary amines (for R³), a combinatorial library of 4 x 3 x 4 = 48 unique Imidazo[1,5-a] nih.gove-bookshelf.deelectronicsandbooks.comtriazin-4-amine analogues can be rapidly synthesized.

Detailed Research Findings:

While the direct solid-phase synthesis of Imidazo[1,5-a] nih.gove-bookshelf.deelectronicsandbooks.comtriazin-4-amine is a proposed adaptation, the underlying chemical transformations are well-established in heterocyclic chemistry. The formation of fused imidazole rings from appropriately substituted aminopyrimidines is a known synthetic strategy. nih.gov Furthermore, the principles of solid-phase synthesis, including the use of various resins, linkers, and cleavage strategies, are extensively applied to the generation of libraries of other nitrogen-containing heterocyles. acs.org The success of solid-phase methods for structurally related scaffolds, such as nih.gove-bookshelf.deelectronicsandbooks.comtriazino[1,2-a]benzimidazole-2,4(3H,10H)-diones, demonstrates the feasibility of applying this technology to complex heterocyclic systems. researchgate.net The key advantage of the solid-phase approach is the simplification of purification, as excess reagents and by-products can be removed by simple filtration and washing of the resin-bound product at each step. This makes the synthesis highly amenable to automation and the generation of large compound libraries for biological screening.

Based on a comprehensive search of available scientific literature, there is a significant lack of specific experimental data for the chemical compound “Imidazo[1,5-a] sunway.edu.myresearchgate.netcaltech.edutriazin-4-amine”. The provided search results and literature databases predominantly contain information on related but structurally distinct isomers, most notably derivatives of Imidazo[1,2-a] sunway.edu.myresearchgate.netcaltech.edutriazine .

The fusion of the imidazole and triazine rings can occur in several ways, leading to different isomers with unique chemical and physical properties. The distinction between the [1,5-a] and [1,2-a] ring systems is crucial, as the arrangement of atoms directly influences the electronic environment, and therefore all spectroscopic and crystallographic characteristics.

Due to the strict requirement to focus solely on the chemical compound “Imidazo[1,5-a] sunway.edu.myresearchgate.netcaltech.edutriazin-4-amine” and its derivatives, and the absence of specific data for this particular isomer in the available literature, it is not possible to generate a scientifically accurate article that adheres to the requested outline. Providing data from the more commonly cited Imidazo[1,2-a] sunway.edu.myresearchgate.netcaltech.edutriazine isomer would be scientifically inaccurate and would not fulfill the specific requirements of your request.

Therefore, the detailed sections on NMR spectroscopy (¹H, ¹³C, ¹⁵N), Single Crystal X-ray Diffraction, IR Spectroscopy, and High-Resolution Mass Spectrometry for Imidazo[1,5-a] sunway.edu.myresearchgate.netcaltech.edutriazin-4-amine cannot be completed at this time. Further experimental research and publication on this specific heterocyclic system are required for a thorough structural and spectroscopic characterization.

Computational and Theoretical Chemistry Studies on Imidazo 1,5 a 1 2 3 Triazin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate the electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic characteristics. For Imidazo[1,5-a] ekb.egresearchgate.netjapsonline.comtriazin-4-amine, such calculations would provide a detailed picture of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can generate electron density maps and molecular electrostatic potential (MEP) maps. The MEP map is particularly useful for predicting the sites for electrophilic and nucleophilic attack. For Imidazo[1,5-a] ekb.egresearchgate.netjapsonline.comtriazin-4-amine, the MEP would likely show negative potential around the nitrogen atoms of the triazine and imidazole (B134444) rings, indicating their susceptibility to electrophilic attack, while the amino group would influence the charge distribution.

Table 1: Illustrative Quantum Chemical Parameters for Imidazo[1,5-a] ekb.egresearchgate.netjapsonline.comtriazin-4-amine

ParameterCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity and kinetic stability
Dipole Moment3.8 DMolecular polarity

Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium-sized molecules like Imidazo[1,5-a] ekb.egresearchgate.netjapsonline.comtriazin-4-amine.

A primary application of DFT is the optimization of the molecule's geometry, which involves finding the lowest energy arrangement of its atoms. This provides precise information on bond lengths, bond angles, and dihedral angles. For instance, DFT calculations on related imidazo[4,5-b]pyridine derivatives have been used to determine the most stable tautomeric forms and optimized geometries. nih.gov A similar approach for Imidazo[1,5-a] ekb.egresearchgate.netjapsonline.comtriazin-4-amine would establish its most stable three-dimensional structure.

Once the geometry is optimized, DFT can be used to predict various spectroscopic properties. For example, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed to assist in the interpretation of experimental ¹H and ¹³C NMR spectra. semanticscholar.org Furthermore, time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra, providing insights into the molecule's behavior upon interaction with light.

Table 2: Predicted Spectroscopic Data for Imidazo[1,5-a] ekb.egresearchgate.netjapsonline.comtriazin-4-amine using DFT (Illustrative)

Spectroscopic DataPredicted Value (Illustrative)Experimental Correlation
Major IR Frequency (C=N stretch)1650 cm⁻¹Corresponds to vibrations in the heterocyclic rings
¹H NMR Chemical Shift (Amino Protons)δ 6.5 ppmAids in structural elucidation
¹³C NMR Chemical Shift (Triazine Carbon)δ 155 ppmProvides information on the carbon skeleton
UV-Vis λmax280 nmRelates to electronic transitions

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This is crucial for understanding the potential biological activity of a compound like Imidazo[1,5-a] ekb.egresearchgate.netjapsonline.comtriazin-4-amine. The process involves placing the ligand into the binding site of a receptor and scoring the different poses based on their binding affinity.

For related imidazotriazine derivatives, molecular docking studies have been performed to investigate their interactions with various biological targets, such as enzymes and receptors. nih.govekb.eg For Imidazo[1,5-a] ekb.egresearchgate.netjapsonline.comtriazin-4-amine, a docking study would involve selecting a relevant protein target and predicting the binding mode. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. MD simulations provide a dynamic picture of the interactions and can help to confirm the stability of the binding pose predicted by docking.

Table 3: Illustrative Molecular Docking Results for Imidazo[1,5-a] ekb.egresearchgate.netjapsonline.comtriazin-4-amine with a Kinase Target

ParameterValue (Illustrative)Interpretation
Binding Affinity-8.5 kcal/molStrength of the ligand-receptor interaction
Key Interacting ResiduesLys76, Glu91, Leu128Specific amino acids involved in binding
Types of InteractionsHydrogen bonds, π-π stackingNature of the forces stabilizing the complex

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are correlated with activity, a predictive model can be built.

For a series of Imidazo[1,5-a] ekb.egresearchgate.netjapsonline.comtriazin-4-amine derivatives, a QSAR study would involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters. Statistical methods, like multiple linear regression, are then used to build a model that can predict the biological activity of new, untested compounds in the series.

QSAR studies have been successfully applied to various imidazotriazine derivatives to predict their activity as enzyme inhibitors or receptor antagonists. japsonline.comnih.gov A similar approach for derivatives of Imidazo[1,5-a] ekb.egresearchgate.netjapsonline.comtriazin-4-amine would be valuable for guiding the synthesis of new analogues with improved potency.

Table 4: Example of a QSAR Model for a Series of Imidazo[1,5-a] ekb.egresearchgate.netjapsonline.comtriazin-4-amine Derivatives (Illustrative)

DescriptorCoefficientSignificance
LogP (Hydrophobicity)+0.45Positive correlation with activity
Molecular Weight-0.12Negative correlation with activity
Dipole Moment+0.28Positive correlation with activity
Model Equation: pIC₅₀ = 0.45(LogP) - 0.12(MW) + 0.28(Dipole) + c

Biological Activity and Mechanistic Investigations of Imidazotriazine Systems

Enzyme Inhibition Studies and Target Identification

Scientific literature to date has not focused on the specific compound Imidazo[1,5-a] nih.govnih.govresearchgate.nettriazin-4-amine for enzyme inhibition. Research has instead been directed toward related, but structurally distinct, isomers and derivatives.

Phosphodiesterase (PDE) Inhibition and Isozyme Specificity

There is no available research data on the phosphodiesterase (PDE) inhibitory activity of Imidazo[1,5-a] nih.govnih.govresearchgate.nettriazin-4-amine. Studies in this area have explored other isomers, such as 2-aryl-substituted imidazo[5,1-f] nih.govnih.govacs.orgtriazin-4(3H)-ones, which have been identified as potent inhibitors of cGMP-PDE 5. nih.gov

Focal Adhesion Kinase (FAK) Inhibition and Antitumor Efficacy

No studies have been published detailing the activity of Imidazo[1,5-a] nih.govnih.govresearchgate.nettriazin-4-amine as a Focal Adhesion Kinase (FAK) inhibitor. The scientific focus has been on the Imidazo[1,2-a] nih.govnih.govresearchgate.nettriazine isomer. Derivatives of this alternative scaffold have been synthesized and shown to exhibit FAK inhibition with IC50 values in the nanomolar range, leading to antitumor effects such as cell cycle arrest and inhibition of cell migration and invasion. nih.govacs.org

Other Kinase Inhibition Profiles

The specific kinase inhibition profile for Imidazo[1,5-a] nih.govnih.govresearchgate.nettriazin-4-amine has not been reported. Research into related heterocyclic systems has identified other kinase targets. For instance, Imidazo[5,1-f] nih.govnih.govacs.orgtriazin-2-amines have been reported as novel inhibitors of Polo-like kinase 1 (PLK1). nih.govlookchem.com Additionally, the Imidazo[1,2-b]pyridazine scaffold has been associated with the inhibition of PIM kinases. semanticscholar.org

Antiproliferative Activity and Microtubule Cytoskeleton Interference

There is no direct evidence in the scientific literature to suggest that Imidazo[1,5-a] nih.govnih.govresearchgate.nettriazin-4-amine possesses antiproliferative activity through interference with the microtubule cytoskeleton. Investigations into related structures have shown such activity; for example, derivatives of the tricyclic 3,4-dihydrobenzo researchgate.netacs.orgimidazo[1,2-a] nih.govnih.govresearchgate.nettriazine system have been identified as microtubule-targeting antiproliferative agents. nih.govresearchgate.net These compounds were observed to cause dense accumulation of microtubules at the periphery of cancer cells. nih.govresearchgate.net

Antiviral Activity and Related Mechanisms

Derivatives of the Imidazo[1,5-a] nih.govnih.govresearchgate.nettriazine core have been synthesized and evaluated for their antiviral properties, particularly against ortho- and paramyxoviruses. Research has shown that the simultaneous presence of benzyl (B1604629) and thio structural units is crucial for selective biological activity. nih.gov

A study involving various substituted imidazo[1,5-a]-1,3,5-triazine derivatives demonstrated specific inhibitory effects on the replication of Influenza A virus and respiratory syncytial virus (RSV). The mechanism of this antiviral action has not been fully elucidated but is dependent on the specific substitutions on the heterocyclic core. Certain 2-thio substituted compounds showed notable activity at concentrations significantly lower than their cytotoxic concentrations, indicating a selective antiviral effect. nih.gov For example, one derivative was found to be inhibitory to RSV at a concentration 180-fold lower than its cytotoxic concentration in specific cell lines. nih.gov

Compound DerivativeTarget VirusInhibitory Concentration (IC50 / EC50)Key FindingsReference
8-(4-methylbenzyl)-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-oneInfluenza A virus4.1 µMSpecifically inhibitory at a concentration ~20-50 fold lower than cytotoxicity. nih.gov
8-(4-methylbenzyl)-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-oneRespiratory Syncytial Virus (RSV)1.4 µMHighly selective; inhibitory concentration was 180-fold lower than cytotoxicity in MDCK/Vero cells. nih.gov
8-[5-(benzyloxy)pentyl]-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-oneInfluenza A virus5.3 µMShowed specific inhibition well below cytotoxic levels. nih.gov
2-(benzylthio)-6,8-dimethylimidazo[1,5-a]-1,3,5-triazin-4-oneRespiratory Syncytial Virus (RSV)21.9 µMDemonstrated selective inhibition of RSV. nih.gov
6,8-dimethyl-2-[(4-methylbenzyl)thio]imidazo[1,5-a]1,3,5-triazin-4-oneRespiratory Syncytial Virus (RSV)15.7 µMInhibited RSV at concentrations lower than cytotoxic levels. nih.gov

Investigation of Other Pharmacological Activities (e.g., Anti-inflammatory, Antimicrobial)

Specific studies on the anti-inflammatory or antimicrobial activities of Imidazo[1,5-a] nih.govnih.govresearchgate.nettriazin-4-amine are not present in the current body of scientific literature. However, research on related isomers has shown potential in these areas. For example, a series of substituted imidazo[1,5-d] nih.govnih.govacs.orgtriazines were investigated as potential anti-asthma agents by demonstrating inhibition of histamine (B1213489) release from human basophils, indicating anti-inflammatory potential. nih.gov Similarly, various other fused imidazotriazine systems have been evaluated for antifungal and antibacterial properties, though not the specific Imidazo[1,5-a] nih.govnih.govresearchgate.nettriazine scaffold. nih.govresearchgate.net

Cellular Pathway Modulation by Imidazotriazine Derivatives

Derivatives of the imidazotriazine scaffold have been identified as potent modulators of various cellular signaling pathways, demonstrating their potential in therapeutic areas such as oncology and inflammatory diseases. These compounds exert their effects by interacting with key protein targets, leading to a cascade of downstream cellular responses. Research has highlighted their ability to inhibit critical enzymes involved in cell growth, proliferation, and inflammation, including Focal Adhesion Kinase (FAK), Polo-like kinase 1 (PLK1), and phosphodiesterase 5 (PDE5), as well as to modulate cytokine and adenosine (B11128) receptor signaling.

Inhibition of Focal Adhesion Kinase (FAK) Signaling

A significant area of investigation has been the development of imidazo[1,2-a] nih.govnih.govrsc.orgtriazines as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell adhesion, migration, and proliferation. nih.govnih.govresearchgate.net By fusing an imidazole (B134444) ring to the triazine core, researchers have developed potent FAK inhibitors. nih.govnih.govacs.org

CompoundTargetIC₅₀ (nM)Affected Cell LinesReference
Imidazo[1,2-a] nih.govnih.govrsc.orgtriazine Derivative 31FAK50U87-MG, HCT-116, MDA-MB-231, PC-3 rsc.org
Imidazo[1,2-a] nih.govnih.govrsc.orgtriazine Derivative 21FAKLow nanomolarU87-MG, MDA-MB-231, PC-3 nih.gov

Modulation of Interleukin-17 (IL-17) Pathway

Novel imidazotriazine derivatives have been identified as modulators of Interleukin-17 (IL-17), a pro-inflammatory cytokine central to several autoimmune and inflammatory diseases. nih.govgoogle.comresearchgate.netacs.org IL-17A and the closely related IL-17F are produced by T helper 17 (TH17) cells and signal through the IL-17 receptor complex, driving inflammatory responses. nih.govacs.org

A series of substituted imidazo[1,2-b] nih.govnih.govacs.orgtriazine derivatives have been shown to be potent modulators of human IL-17 activity. google.com The efficacy of these compounds is often evaluated by their ability to inhibit the IL-17A-induced release of other pro-inflammatory molecules, such as IL-6, from cell lines like human dermal fibroblasts (HDF). nih.gov The inhibitory activity is typically quantified by pIC₅₀ values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).

Compound ClassTarget PathwayAssayActivity MeasurementReference
Imidazo[1,2-b] nih.govnih.govacs.orgtriazine derivativesIL-17 SignalingInhibition of IL-17A induced IL-6 release from HDFspIC₅₀ nih.govgoogle.com

Inhibition of Polo-Like Kinase 1 (PLK1)

Imidazo[5,1-f] nih.govnih.govacs.orgtriazin-2-amines have been reported as a novel class of inhibitors targeting Polo-like kinase 1 (PLK1). nih.govlookchem.com PLK1 is a serine/threonine kinase that plays a critical role in regulating multiple stages of mitosis, including mitotic entry, spindle formation, and chromosome segregation. lookchem.com As a key regulator of cell division, PLK1 has emerged as an important target for cancer therapy. lookchem.comresearchgate.net The discovery of imidazotriazine-based compounds as PLK1 inhibitors presents a promising avenue for the development of new antineoplastic agents that function by disrupting mitotic progression. nih.govresearchgate.net

Modulation of Adenosine Receptor Signaling

Certain 1,3,5-triazine (B166579) derivatives have been developed as ligands for human adenosine receptors (hARs), specifically targeting the hA₁ and hA₃ subtypes, which are implicated in tumor cell proliferation. nih.govnih.govresearchgate.net The interaction of these compounds with adenosine receptors can trigger downstream signaling events that impact cell viability. For instance, select derivatives have been shown to induce cell death in lung cancer cell lines. nih.govnih.gov Flow cytometry analysis of cells treated with these compounds revealed an increase in intracellular reactive oxygen species (ROS) and a depolarization of the mitochondrial membrane potential, indicating the induction of cellular stress and apoptosis pathways. nih.govnih.gov

Other Modulated Pathways

The versatility of the imidazotriazine scaffold allows for the targeting of other cellular pathways:

Phosphodiesterase 5 (PDE5) Inhibition : 2-aryl-substituted imidazo[5,1-f] nih.govnih.govacs.orgtriazin-4(3H)-ones are a class of potent inhibitors of cGMP-specific phosphodiesterase type 5 (PDE5). nih.gov This enzyme is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, these compounds increase cGMP levels, leading to the relaxation of blood vessels and increased blood flow. medicalnewstoday.com

Induction of Apoptosis : In studies involving human colon cancer cell lines (DLD-1 and HT-29), certain 1,3,5-triazine derivatives have been shown to induce apoptosis. This programmed cell death is achieved through the attenuation of intracellular signaling pathways, highlighting their potential as cytotoxic agents against cancer. nih.gov Some derivatives have also been found to inhibit phosphatidylinositol 3-kinases (PI3K), a key enzyme in cell proliferation cycles. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Key Pharmacophoric Features

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. For the Imidazo[1,5-a] nih.govresearchgate.netnih.govtriazine scaffold, studies have pointed to a crucial combination of structural motifs required for selective antiviral action.

A key finding has been that the simultaneous presence of both a benzyl (B1604629) group and a thio-substituted functional group is indispensable for selective biological activity against certain viruses nih.gov. Derivatives lacking this combination have not demonstrated the same level of specific inhibitory effects. This suggests that the benzyl moiety likely engages in hydrophobic or aromatic interactions within the target's binding site, while the thio-group may act as a hydrogen bond acceptor or a key anchoring point.

Impact of Substituent Effects on Biological Activity

The exploration of various substituents on the Imidazo[1,5-a] nih.govresearchgate.netnih.govtriazine ring system has yielded specific data on their influence on antiviral potency and selectivity. Modifications at the 2, 4, 6, and 8 positions have been synthesized and evaluated for their inhibitory effects on ortho- and paramyxoviruses, such as influenza A virus and respiratory syncytial virus (RSV) nih.gov.

The substitution at the 4-position has a profound impact on selectivity. For instance, converting a 4-oxo group to a 4-thione resulted in compounds that were non-selectively inhibitory to a range of viruses, with activity often coinciding with their cytotoxic concentrations nih.gov. In contrast, specific substitutions at the 2-position, particularly with thio-aralkyl groups, led to compounds with more specific and potent antiviral activity nih.gov.

Several 2-thio substituted compounds demonstrated specific inhibition of influenza A virus or RSV at concentrations significantly lower than their cytotoxic levels nih.gov. For example, 8-(4-methylbenzyl)-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-one showed potent inhibition of influenza A virus and was particularly effective against respiratory syncytial virus, with an inhibitory concentration 180-fold lower than its cytotoxic concentration in certain cell lines nih.gov.

The data from these studies highlight the delicate interplay between different substituents and their resulting biological profiles.

Table 1: Antiviral Activity of Substituted Imidazo[1,5-a] nih.govresearchgate.netnih.govtriazine Derivatives

Compound Name Target Virus Inhibitory Concentration (IC50/EC50) Ref
8-(4-methylbenzyl)-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-one Influenza A virus 4.1 µM nih.gov
8-(4-methylbenzyl)-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-one Respiratory Syncytial Virus 1.4 µM nih.gov
8-[5-(benzyloxy)pentyl]-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-one Influenza A virus 5.3 µM nih.gov
2-(benzylthio)-6,8-dimethylimidazo[1,5-a]-1,3,5-triazin-4-one Respiratory Syncytial Virus 21.9 µM nih.gov

Conformational Analysis and its Influence on Ligand-Target Binding

Detailed conformational analysis and co-crystallization studies of Imidazo[1,5-a] nih.govresearchgate.netnih.govtriazin-4-amine derivatives with their biological targets were not available in the reviewed literature. Such studies would be invaluable for understanding the precise three-dimensional orientation (conformation) the molecule adopts when binding to its target, which is critical for explaining the observed SAR and for guiding further rational design.

Design Principles for Enhanced Selectivity and Potency

While specific, overarching design principles for enhancing the selectivity and potency of this class of compounds have not been formally articulated in the available research, some can be inferred from the existing SAR data. The primary principle appears to be the strategic installation of thio-aralkyl groups at the C2 position, which has been shown to confer selective antiviral activity. Furthermore, modifications at the C8 position with substituted benzyl groups appear to be well-tolerated and can modulate potency. The data suggests that avoiding a 4-thione substitution is crucial for achieving selective inhibition over general cytotoxicity nih.gov. A systematic quantitative structure-activity relationship (QSAR) study would be beneficial for developing predictive models to guide the synthesis of more potent and selective analogs.

Conclusion and Future Directions in Imidazo 1,5 a 1 2 3 Triazin 4 Amine Research

Summary of Current Academic Progress

Research into the Imidazo[1,5-a] nih.govbeilstein-journals.orgrsc.orgtriazine scaffold and its related isomers is predominantly situated within the field of medicinal chemistry. While literature specifically detailing Imidazo[1,5-a] nih.govbeilstein-journals.orgrsc.orgtriazin-4-amine is sparse, the broader class of imidazotriazines has been identified as a privileged structure for targeting key biological molecules. A significant portion of academic and industrial effort has focused on developing derivatives as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

For instance, related isomers such as the imidazo[1,2-a] nih.govbeilstein-journals.orgrsc.orgtriazines have been synthesized and evaluated as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cancer cell proliferation, migration, and survival. nih.govacs.org These inhibitors have demonstrated efficacy in various cancer cell lines, often inducing apoptosis and arresting the cell cycle. nih.govacs.org Similarly, another related scaffold, imidazo[5,1-f] nih.govacs.orgresearchgate.nettriazin-2-amines, has been explored for the development of novel inhibitors against Polo-like kinase 1 (Plk1), a key regulator of mitosis and a promising target for anticancer therapies. researchgate.netnih.gov The current progress underscores the potential of the fused imidazotriazine core as a versatile template for generating potent and selective enzyme inhibitors.

Emerging Research Frontiers for Imidazo[1,5-a]nih.govbeilstein-journals.orgrsc.orgtriazin-4-amine

The future for Imidazo[1,5-a] nih.govbeilstein-journals.orgrsc.orgtriazin-4-amine and its derivatives is poised for expansion into several exciting frontiers, moving beyond the initial focus on oncology.

Expansion of Therapeutic Targets: While kinase inhibition remains a primary interest, the inherent chemical features of the imidazotriazine scaffold make it suitable for targeting other protein families. Research into 1,3,5-triazine (B166579) derivatives has shown high affinity for central nervous system targets, such as the 5-HT7 receptor, suggesting potential applications in treating psychiatric and neurological disorders. mdpi.com Furthermore, the general antimicrobial and anti-schistosomal activities noted in some 1,3,5-triazine-based compounds open up avenues for developing novel anti-infective agents, a critical area of need due to rising drug resistance. researchgate.netcardiff.ac.uk

Advanced Synthetic Methodologies: The exploration of this compound's potential is directly linked to the ability to synthesize a diverse library of analogues. Emerging frontiers in synthetic chemistry, such as diversity-oriented synthesis and I2-mediated annulation reactions, are enabling more efficient and versatile production of imidazotriazine derivatives. rsc.org Future work will likely focus on developing regioselective and stereoselective synthetic routes to access novel chemical space and fine-tune structure-activity relationships (SAR).

Systems Biology and Polypharmacology: A move towards a more holistic understanding of drug action is an emerging trend. Future research could investigate the polypharmacology of Imidazo[1,5-a] nih.govbeilstein-journals.orgrsc.orgtriazin-4-amine derivatives, where a single compound is designed to modulate multiple targets within a disease network. This approach could lead to more effective therapies for complex multifactorial diseases.

Potential for Novel Chemical Tool Development and Probe Generation

Beyond its direct therapeutic potential, the Imidazo[1,5-a] nih.govbeilstein-journals.orgrsc.orgtriazin-4-amine scaffold represents a valuable starting point for the development of sophisticated chemical tools to investigate biological systems.

Target Identification and Validation: Active compounds based on this scaffold can be modified to create chemical probes. By incorporating reporter tags such as biotin or a fluorophore, or by creating photo-cross-linkable analogues, these probes can be used in chemoproteomic experiments to identify the direct cellular binding partners of the compound. This is crucial for validating the presumed mechanism of action and uncovering novel biological targets.

Fragment-Based Drug Discovery (FBDD): The core Imidazo[1,5-a] nih.govbeilstein-journals.orgrsc.orgtriazin-4-amine structure is well-suited for inclusion in fragment libraries. In FBDD, these low-molecular-weight fragments are screened for weak but efficient binding to a biological target. The structural information from these initial hits can then guide the "growing" or "linking" of fragments into more potent, drug-like molecules.

Activity-Based Probes (ABPs): For derivatives that act as covalent enzyme inhibitors, the scaffold could be developed into ABPs. These probes contain a reactive group ("warhead") that forms a covalent bond with the active site of an enzyme, allowing for the specific labeling and quantification of enzyme activity directly in complex biological samples. This would be a powerful tool for studying enzyme function and for screening for new inhibitors in a high-throughput fashion.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing Imidazo[1,5-a][1,3,5]triazin-4-amine derivatives?

  • Methodological Answer : A multicomponent reaction (MCR) using iodine (I₂) in tetrahydrofuran (THF) at room temperature has been reported to yield functionalized imidazo[1,5-a]pyrimidine derivatives with 71% efficiency. This approach avoids harsh conditions and enables the synthesis of bicyclic structures through rearrangement of imidazo[1,5-a]imidazoles or imidazo[1,2-b]pyrazoles . Alternative routes include functionalization at the 4-position via nucleophilic substitution or coupling reactions, such as introducing amino, thio, or triazolyl groups .

Q. How can structural characterization of this compound derivatives be optimized?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D techniques), high-resolution mass spectrometry (HRMS), and X-ray crystallography to resolve regiochemical ambiguities. For example, substituent effects on the triazine ring can be studied via ¹H-¹⁵N HMBC to confirm bonding patterns. Computational methods (e.g., DFT) may further validate electronic properties and tautomeric forms .

Q. What biological activities are associated with this compound scaffolds?

  • Methodological Answer : Derivatives exhibit diverse pharmacological profiles, including SIRT6 activation (e.g., pyrazolo-triazin-4-amine derivatives) and CRHR1 antagonism (e.g., DMP 696, a neuroactive analog). Activity is influenced by substituents at the 4-amino position and adjacent heterocyclic rings. In vitro assays (e.g., enzyme inhibition, receptor binding) should be paired with molecular docking to identify critical binding motifs .

Advanced Research Questions

Q. How can contradictory data on bioactivity across structurally similar derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from variations in substitution patterns or assay conditions. For example, TLR7 agonism in imidazo[2,1-f][1,2,4]triazin-4-amine derivatives versus CRHR1 antagonism in pyrazolo-triazin-4-amines highlights the role of scaffold-specific interactions. Use systematic structure-activity relationship (SAR) studies with standardized assays (e.g., IC₅₀ comparisons under identical conditions) to isolate structural determinants of activity.

Q. What strategies optimize regioselectivity in functionalizing the triazine core?

  • Methodological Answer : Employ directing groups or transition-metal catalysts to control substitution sites. For instance, palladium-catalyzed C–H activation can selectively modify positions adjacent to electron-withdrawing groups (e.g., nitro or carbonyl). Alternatively, steric effects from bulky substituents (e.g., tert-butyl) can direct reactions to less hindered positions .

Q. How do solvent and catalyst choices impact reaction yields in Imidazo-triazin-4-amine synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) enhance iodine-mediated rearrangements by stabilizing intermediates, while protic solvents may quench reactive species. Catalytic systems like Cu(I)/ligand complexes improve cross-coupling efficiency for aryl or alkyl substitutions. Optimization requires DOE (Design of Experiments) to balance temperature, solvent polarity, and catalyst loading .

Q. What computational tools are effective for predicting the pharmacokinetic properties of these derivatives?

  • Methodological Answer : Use QSAR models and ADMET prediction software (e.g., SwissADME, pkCSM) to evaluate logP, solubility, and metabolic stability. Molecular dynamics simulations can assess membrane permeability, while docking studies (e.g., AutoDock Vina) identify potential off-target interactions. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Q. How can structural analogs be leveraged to overcome drug resistance in therapeutic applications?

  • Methodological Answer : Introduce fluorine or heteroatoms (e.g., sulfur) to enhance metabolic stability and target binding. For example, DMP 696’s 2,4-dichlorophenyl group improves CRHR1 affinity and resistance to oxidative degradation. Parallel synthesis of analogs with varied substituents enables identification of resistance-breaking candidates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.